4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with a 3-methylbenzoyl group at the 4-position and a propyl group at the 3-position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Biochemical Pathways
For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting the replication of various viruses .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-diketone, under acidic conditions.
Introduction of the 3-Methylbenzoyl Group: The 3-methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate Lewis acid catalyst, such as aluminum chloride.
Alkylation with Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl bromide and a strong base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with varying degrees of oxidation.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted quinoxalinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methylbenzoyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone
- 4-(3-methylbenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 4-(3-methylbenzoyl)-3-butyl-3,4-dihydro-2(1H)-quinoxalinone
Uniqueness
4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propyl group at the 3-position and the 3-methylbenzoyl group at the 4-position can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
4-(3-methylbenzoyl)-3-propyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-7-17-18(22)20-15-10-4-5-11-16(15)21(17)19(23)14-9-6-8-13(2)12-14/h4-6,8-12,17H,3,7H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYXPTICMYKQFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666597 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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